1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bis(3-phenylprop-2-en-1-one)
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Overview
Description
1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(3-phenylprop-2-en-1-one) is a complex organic compound with the molecular formula C26H22N2O2 This compound is characterized by its unique structure, which includes a quinoxaline core linked to two phenylprop-2-en-1-one moieties
Preparation Methods
The synthesis of 1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(3-phenylprop-2-en-1-one) typically involves the condensation of 2,3-dihydroquinoxaline with benzaldehyde derivatives under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Chemical Reactions Analysis
1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(3-phenylprop-2-en-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: The phenyl rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents like ethanol or dichloromethane, and controlled temperatures.
Scientific Research Applications
1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(3-phenylprop-2-en-1-one) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism by which 1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(3-phenylprop-2-en-1-one) exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoxaline core and phenylprop-2-en-1-one moieties. These interactions can modulate various biochemical pathways, leading to the observed biological activities.
Comparison with Similar Compounds
Similar compounds to 1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)bis(3-phenylprop-2-en-1-one) include:
1,1’-(2,3-Dihydroquinoxaline-1,4-diyl)diethanone: This compound has a similar quinoxaline core but different substituents, leading to distinct chemical properties and applications.
1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)bis(2-propen-1-one): Another related compound with variations in the substituents on the quinoxaline core.
Properties
CAS No. |
6699-45-2 |
---|---|
Molecular Formula |
C26H22N2O2 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(E)-3-phenyl-1-[4-[(E)-3-phenylprop-2-enoyl]-2,3-dihydroquinoxalin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C26H22N2O2/c29-25(17-15-21-9-3-1-4-10-21)27-19-20-28(24-14-8-7-13-23(24)27)26(30)18-16-22-11-5-2-6-12-22/h1-18H,19-20H2/b17-15+,18-16+ |
InChI Key |
WYNLLKOVJYOTFX-YTEMWHBBSA-N |
Isomeric SMILES |
C1N(C2=CC=CC=C2N(C1)C(=O)/C=C/C3=CC=CC=C3)C(=O)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
C1CN(C2=CC=CC=C2N1C(=O)C=CC3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
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